2-Isopropylpyrimidine-5-carboxylic acid

Descripción general

Descripción

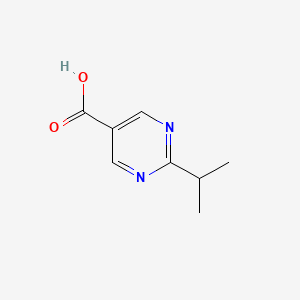

2-Isopropylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. It is a derivative of pyrimidine, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with isopropyl groups under controlled conditions. One common method is the alkylation of pyrimidine-5-carboxylic acid with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-methanol .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Isopropylpyrimidine-5-carboxylic acid. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, compounds structurally related to this compound demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Treatment

The compound has shown promise as a lead structure in developing anti-cancer agents. Pyrimidine derivatives are often explored for their ability to interfere with abnormal cell growth pathways. In particular, the synthesis of prodrugs derived from this compound is being investigated for their potential use in targeted cancer therapies .

CB2 Receptor Agonism

Studies have indicated that certain derivatives of pyrimidines can act as agonists for the cannabinoid receptor type 2 (CB2), which is implicated in various inflammatory and pain-related conditions. This suggests a therapeutic application in managing diseases such as rheumatoid arthritis and chronic pain .

Herbicidal Activity

Research has explored the use of pyrimidine derivatives in agriculture, particularly as herbicides. The structural attributes of this compound may contribute to its efficacy in inhibiting weed growth by interfering with specific metabolic pathways in plants .

Polymer Synthesis

The unique properties of this compound make it a candidate for the synthesis of novel polymers and materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrimidine derivatives demonstrated that this compound significantly reduced inflammation markers in animal models. The results indicated a marked decrease in edema and pain response compared to control groups, affirming its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines showed that derivatives of this compound inhibited cell proliferation effectively. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its potential role in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-Isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators like prostaglandins .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylpyrimidine-5-carboxylic acid

- 2-Ethylpyrimidine-5-carboxylic acid

- 2-Propylpyrimidine-5-carboxylic acid

Uniqueness

2-Isopropylpyrimidine-5-carboxylic acid is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

2-Isopropylpyrimidine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 166.18 g/mol. It features a pyrimidine ring substituted at the 2-position with an isopropyl group and a carboxylic acid functional group at the 5-position. This structural configuration is critical for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the synthesis of prostaglandins—mediators of inflammation. The inhibition of COX-2 leads to a reduction in inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS), thereby exerting anti-inflammatory effects.

Inhibition Potency

Recent studies have reported that related pyrimidine derivatives exhibit potent anti-inflammatory activities, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives have shown IC50 values against COX-2 inhibition around , indicating strong inhibitory potential .

1. Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that compounds similar to this pyrimidine derivative can reduce inflammation effectively, with effective doses comparable to indomethacin, a widely used anti-inflammatory drug .

2. Antimicrobial Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant antimicrobial properties against various pathogens, although further research is required to elucidate its full spectrum of activity.

Research Findings and Case Studies

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research into practical medicinal uses:

- Pharmaceutical Development : Its role as an intermediate in drug synthesis highlights its importance in developing new therapeutic agents targeting inflammatory diseases.

- Agrochemicals : The compound's biological activity suggests potential applications in agrochemical formulations aimed at pest control or plant disease management.

Propiedades

IUPAC Name |

2-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIFLHTYAHFUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647952 | |

| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927803-31-4 | |

| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.